molecular formula C24H20FN3O2S B11482375 3-{[(4-fluorophenyl)carbonyl]amino}-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

3-{[(4-fluorophenyl)carbonyl]amino}-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11482375
M. Wt: 433.5 g/mol
InChI Key: JNFFRZXVSPFHNZ-UHFFFAOYSA-N
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Description

3-{[(4-fluorophenyl)carbonyl]amino}-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, and is substituted with multiple functional groups, including a fluorophenyl carbonyl group and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-fluorophenyl)carbonyl]amino}-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]pyridine ring system.

    Introduction of the Fluorophenyl Carbonyl Group: The fluorophenyl group can be introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The final step involves the reaction of the intermediate with an amine, such as N-phenylamine, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-fluorophenyl)carbonyl]amino}-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

3-{[(4-fluorophenyl)carbonyl]amino}-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{[(4-fluorophenyl)carbonyl]amino}-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-fluorophenyl)carbonyl]amino}-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
  • 3-{[(4-chlorophenyl)carbonyl]amino}-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Uniqueness

The presence of the fluorophenyl group in 3-{[(4-fluorophenyl)carbonyl]amino}-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H20FN3O2S

Molecular Weight

433.5 g/mol

IUPAC Name

3-[(4-fluorobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H20FN3O2S/c1-14-13-15(2)26-23-19(14)20(27-22(29)16-9-11-17(25)12-10-16)21(31-23)24(30)28(3)18-7-5-4-6-8-18/h4-13H,1-3H3,(H,27,29)

InChI Key

JNFFRZXVSPFHNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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